Spiro[1-benzofuran-3,2'-[1,3]dioxolan]-5-amine
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Overview
Description
Spiro[1-benzofuran-3,2'-[1,3]dioxolan]-5-amine is a complex organic compound characterized by its unique spirocyclic structure. This compound features a benzofuran ring fused to a dioxolane ring, with an amine group at the 5-position. Due to its intricate structure, it has garnered interest in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Spiro[1-benzofuran-3,2'-[1,3]dioxolan]-5-amine typically involves multi-step organic reactions[_{{{CITATION{{{_2{Access to spiro-bicyclo[2.1.1]hexanes via BF3·Et2O-catalyzed formal 2π .... Catalysts and specific reaction conditions, such as temperature and solvent choice, play a crucial role in achieving high yields and selectivity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques like flow reactors and automated synthesis platforms can streamline the production process, ensuring consistent quality and reducing waste.
Chemical Reactions Analysis
Types of Reactions: Spiro[1-benzofuran-3,2'-[1,3]dioxolan]-5-amine can undergo various chemical reactions, including oxidation, reduction, and substitution[_{{{CITATION{{{_2{Access to spiro-bicyclo[2.1.1]hexanes via BF3·Et2O-catalyzed formal 2π .... These reactions are essential for modifying the compound's structure and introducing functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, Spiro[1-benzofuran-3,2'-[1,3]dioxolan]-5-amine serves as a versatile intermediate for synthesizing other complex molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activities. It may exhibit properties such as antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.
Medicine: The medicinal applications of this compound are vast. It can be used as a precursor for pharmaceuticals, particularly in the development of new therapeutic agents targeting various diseases.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which Spiro[1-benzofuran-3,2'-[1,3]dioxolan]-5-amine exerts its effects depends on its molecular targets and pathways. For instance, if used as an antimicrobial agent, it may inhibit bacterial cell wall synthesis or disrupt essential metabolic pathways. The specific interactions with biological targets can vary based on the functional groups present and the overall molecular structure.
Comparison with Similar Compounds
Benzofuran derivatives: These compounds share the benzofuran core but may differ in the substituents and functional groups.
Dioxolane derivatives: These compounds contain the dioxolane ring but lack the spirocyclic fusion and amine group.
Spirocyclic amines: Other spirocyclic amines with different fused rings and substituents.
Uniqueness: Spiro[1-benzofuran-3,2'-[1,3]dioxolan]-5-amine stands out due to its unique spirocyclic structure, which combines the properties of both benzofuran and dioxolane rings
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Properties
IUPAC Name |
spiro[1,3-dioxolane-2,3'-2H-1-benzofuran]-5'-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c11-7-1-2-9-8(5-7)10(6-12-9)13-3-4-14-10/h1-2,5H,3-4,6,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPCLDXTCUJQPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(O1)COC3=C2C=C(C=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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